

# Independent Verification of Atropine Sulfate for Myopia Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on the use of **atropine sulfate** for myopia control in children. It summarizes quantitative data from key clinical trials, details their experimental methodologies, and presents a visual representation of the proposed signaling pathways. The focus is on the independent verification of initial findings, particularly highlighting studies that have sought to replicate or challenge foundational research in different populations.

## Data Presentation: Comparison of Key Clinical Trial Findings

The following tables summarize the primary outcomes of seminal and verification studies on low-dose **atropine sulfate** for myopia control. The Atropine for the Treatment of Myopia (ATOM) studies, conducted in Singapore, and the Low-Concentration Atropine for Myopia Progression (LAMP) studies, conducted in Hong Kong, established the dose-dependent efficacy of atropine. Subsequent studies in other regions have aimed to verify these findings.

Table 1: Efficacy of **Atropine Sulfate** in Slowing Myopia Progression (Change in Spherical Equivalent, Diopters/Year)



| Study<br>(Population<br>) | Atropine<br>0.01% | Atropine<br>0.02% /<br>0.025% | Atropine<br>0.05% | Placebo    | Study<br>Duration    |
|---------------------------|-------------------|-------------------------------|-------------------|------------|----------------------|
| ATOM2<br>(Asian)[1][2]    | -0.49 D           | -                             | -0.30 D<br>(0.5%) | Historical | 2 years              |
| LAMP (Asian)<br>[3][4]    | -0.59 D           | -0.46 D<br>(0.025%)           | -0.27 D           | -0.81 D    | 1 year               |
| CHAMP-UK<br>(European)[5] | Ongoing           | -                             | -                 | Placebo    | 2 years<br>(ongoing) |
| Repka et al.<br>(US)[6]   | -0.82 D           | -                             | -                 | -0.80 D    | 2 years              |

Table 2: Efficacy of Atropine Sulfate in Reducing Axial Elongation (mm/Year)

| Study<br>(Population<br>) | Atropine<br>0.01%        | Atropine<br>0.02% <i>l</i><br>0.025% | Atropine<br>0.05% | Placebo    | Study<br>Duration    |
|---------------------------|--------------------------|--------------------------------------|-------------------|------------|----------------------|
| ATOM2<br>(Asian)[1][2]    | No significant<br>effect | -                                    | 0.27 mm<br>(0.5%) | Historical | 2 years              |
| LAMP (Asian)<br>[3][4]    | 0.36 mm                  | 0.29 mm<br>(0.025%)                  | 0.20 mm           | 0.41 mm    | 1 year               |
| CHAMP-UK<br>(European)[5] | Ongoing                  | -                                    | -                 | Placebo    | 2 years<br>(ongoing) |
| Repka et al.<br>(US)[6]   | 0.44 mm                  | -                                    | -                 | 0.45 mm    | 2 years              |

## Experimental Protocols Key Clinical Trial Methodologies

ATOM2 Study (Singapore)[1][2]



- Design: Double-masked, randomized controlled trial.
- Participants: 400 children aged 6-12 years with myopia of at least -2.00 D.
- Intervention: Participants were randomized to receive 0.5%, 0.1%, or 0.01% atropine eye
  drops once nightly in both eyes for 2 years. A historical placebo group from the ATOM1 study
  was used for comparison.
- Primary Outcome Measures: Change in spherical equivalent (SE) and axial length (AL).

#### LAMP Study (Hong Kong)[3][4]

- Design: Randomized, double-masked, placebo-controlled trial.
- Participants: 438 children aged 4-12 years with myopia of at least -1.0 D.
- Intervention: Participants were randomized to receive 0.05%, 0.025%, 0.01% atropine, or placebo eye drops once nightly in both eyes for 1 year.
- Primary Outcome Measures: Change in SE and AL.

#### CHAMP-UK Study (United Kingdom)[5]

- Design: Multicentre, double-masked, placebo-controlled, randomized trial.
- Participants: Children aged 6–12 years with myopia of −0.50 D or worse in both eyes.
- Intervention: Participants receive either 0.01% atropine sulfate eye drops or a placebo once daily in both eyes for 2 years.
- Primary Outcome Measure: Cycloplegic spherical equivalent refraction at 2 years.

### Repka et al. Study (United States)[6]

- Design: Randomized, placebo-controlled, double-masked clinical trial.
- Participants: 187 children aged 5 to 12 years with low to moderate myopia (−1.00 D to −6.00 D).



- Intervention: Participants were randomized (2:1) to receive either 0.01% atropine or placebo eye drops nightly for 24 months.
- Primary Outcome Measures: Change in SE and AL from baseline to 24 months.

## Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of atropine in myopia control and a generalized experimental workflow for the clinical trials cited.



Click to download full resolution via product page

Proposed signaling pathway of atropine in myopia control.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Topical Atropine for Childhood Myopia Control: The Atropine Treatment Long-Term Assessment Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. aao.org [aao.org]
- 3. Role of Atropine in the control of Myopia Progression- A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. alisonsteer.com.au [alisonsteer.com.au]
- 5. bjo.bmj.com [bjo.bmj.com]
- 6. optometrytimes.com [optometrytimes.com]
- To cite this document: BenchChem. [Independent Verification of Atropine Sulfate for Myopia Control: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790462#independent-verification-of-published-atropine-sulfate-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com